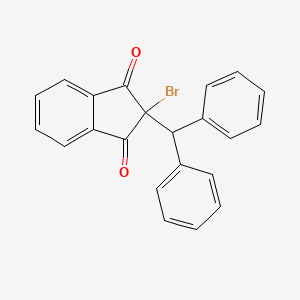
2-Benzhydryl-2-bromoindene-1,3-dione
Overview
Description
2-Benzhydryl-2-bromoindene-1,3-dione is an organic compound that belongs to the class of benzhydryl compounds. These compounds are characterized by the presence of two benzene rings connected by a single methane group, with various substituents attached. The specific structure of this compound includes a bromine atom and an indene-1,3-dione moiety, making it a unique and interesting compound for various scientific applications.
Preparation Methods
The synthesis of 2-Benzhydryl-2-bromoindene-1,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with benzhydryl bromide and indene-1,3-dione as the primary starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent such as dichloromethane or toluene. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Catalysts and Reagents: Common catalysts and reagents used in the synthesis include Lewis acids like aluminum chloride or boron trifluoride, which help in the bromination process.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Chemical Reactions Analysis
2-Benzhydryl-2-bromoindene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide or potassium tert-butoxide.
Addition: The compound can undergo addition reactions with various electrophiles, leading to the formation of addition products.
Scientific Research Applications
2-Benzhydryl-2-bromoindene-1,3-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemicals for industrial applications.
Mechanism of Action
The mechanism of action of 2-Benzhydryl-2-bromoindene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
2-Benzhydryl-2-bromoindene-1,3-dione can be compared with other similar compounds, such as:
2-Benzhydryl-2-nitroindene-1,3-dione: This compound has a nitro group instead of a bromine atom, leading to different chemical and biological properties.
2-Benzhydrylidene-indene-1,3-dione: This compound has a different substitution pattern, affecting its reactivity and applications.
2-Benzhydryl-1H-benzoimidazole: This compound contains a benzoimidazole moiety, making it structurally distinct from this compound.
Each of these compounds has unique properties and applications, highlighting the versatility and importance of benzhydryl compounds in scientific research and industry.
Properties
IUPAC Name |
2-benzhydryl-2-bromoindene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrO2/c23-22(20(24)17-13-7-8-14-18(17)21(22)25)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOYZBIYMJROHQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3(C(=O)C4=CC=CC=C4C3=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


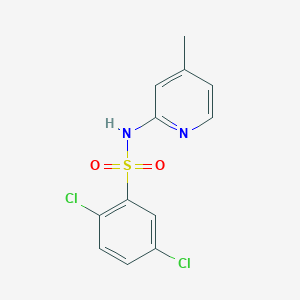
![N-{[(2-iodophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B3462666.png)
![ethyl 2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B3462670.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B3462673.png)
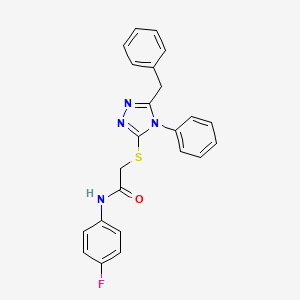
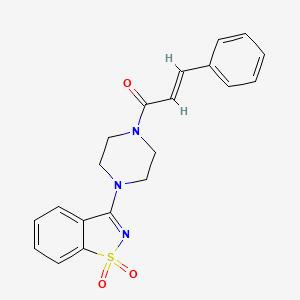
![2-[(2-methylphenoxy)methyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3462701.png)
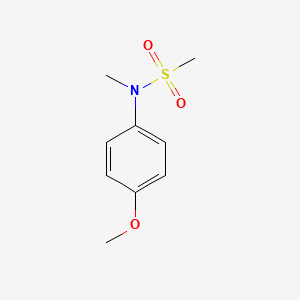
![3-[5-(4-chlorophenyl)-2-furyl]-2-cyano-N-(2-hydroxyphenyl)acrylamide](/img/structure/B3462712.png)
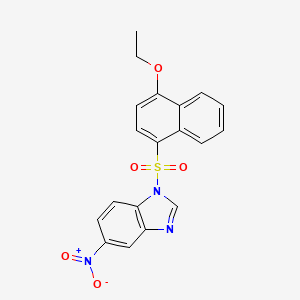
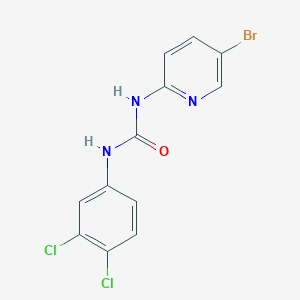
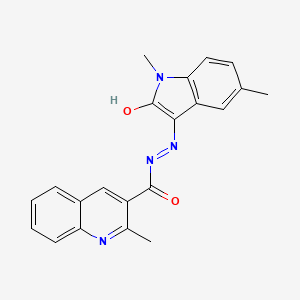
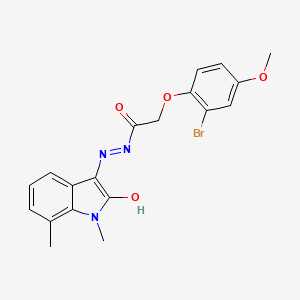
![N-(3-chlorophenyl)-3-[(2-phenylacetyl)amino]benzamide](/img/structure/B3462753.png)
